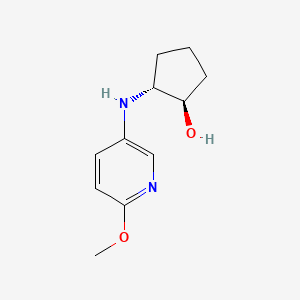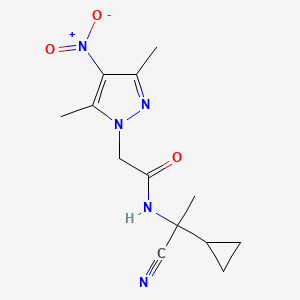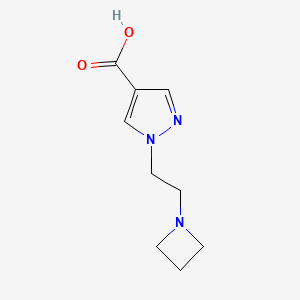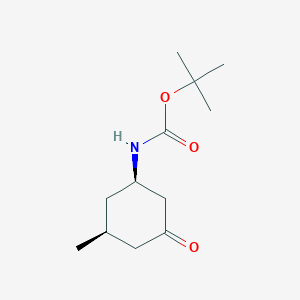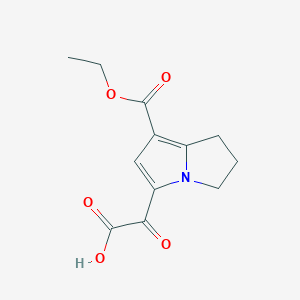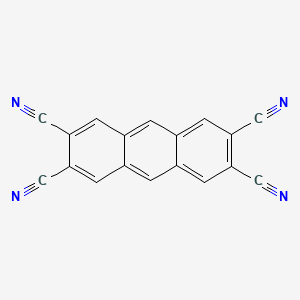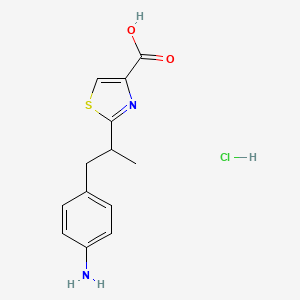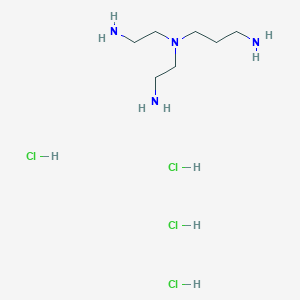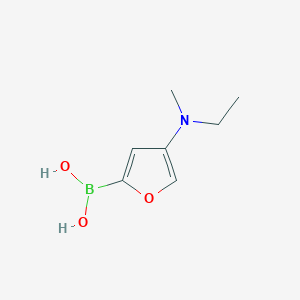
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with an ethyl(methyl)amino group and a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid typically involves the formation of the furan ring followed by the introduction of the boronic acid group. One common method is the hydroboration of an appropriate furan derivative. The reaction conditions often involve the use of borane reagents under mild conditions to ensure the stability of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include boronic esters, tetrahydrofuran derivatives, and various substituted furan compounds .
Applications De Recherche Scientifique
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The furan ring and amino group can also participate in various chemical interactions, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanylboronic acid: Similar structure but lacks the ethyl(methyl)amino group.
5-Formyl-2-furanylboronic acid: Contains a formyl group instead of the ethyl(methyl)amino group.
Uniqueness
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid is unique due to the presence of the ethyl(methyl)amino group, which enhances its reactivity and allows for additional functionalization compared to other furan-based boronic acids .
Propriétés
Formule moléculaire |
C7H12BNO3 |
|---|---|
Poids moléculaire |
168.99 g/mol |
Nom IUPAC |
[4-[ethyl(methyl)amino]furan-2-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO3/c1-3-9(2)6-4-7(8(10)11)12-5-6/h4-5,10-11H,3H2,1-2H3 |
Clé InChI |
OTUCXQZBIRMADH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CO1)N(C)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


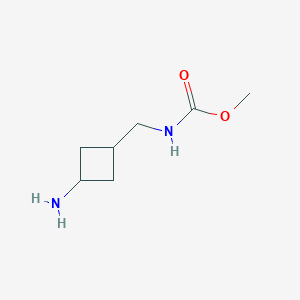
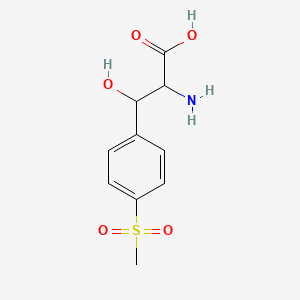
![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)
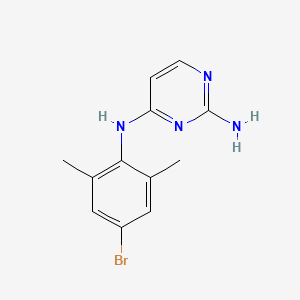
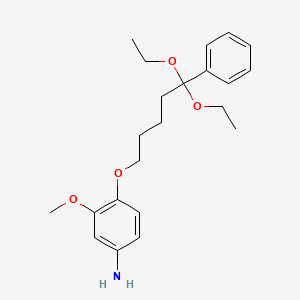
![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)
